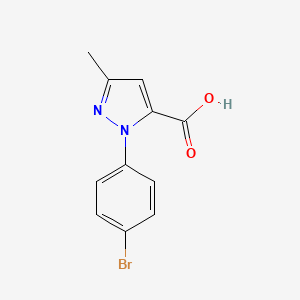

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Description

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a bromine-substituted phenyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to the structural versatility of pyrazole cores, which are prevalent in pharmaceuticals targeting inflammation, cancer, and neurological disorders . The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets, such as cannabinoid receptors or enzymes .

Synthetic routes for this compound often involve cyclocondensation of polycarbonyl precursors with substituted hydrazines, followed by functionalization steps. For example, ethyl ester intermediates (e.g., 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester) are hydrolyzed to yield the carboxylic acid .

Properties

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFOYKSNILMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377781 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-88-5 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine Cyclization with β-Ketoester Intermediates

A widely used method involves cyclizing β-ketoesters with substituted hydrazines. For 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, ethyl 4-(4-bromophenyl)-3-oxopentanoate reacts with methylhydrazine under acidic or basic conditions. The β-ketoester is prepared via Claisen condensation between ethyl acetoacetate and 4-bromophenylacetyl chloride. Cyclization proceeds through nucleophilic attack of the hydrazine’s terminal nitrogen on the ketone, followed by dehydration (Figure 1).

Optimization Insights :

- Solvent : Methanol or ethanol enhances solubility and reaction kinetics.

- Temperature : Reflux conditions (70–80°C) improve cyclization rates.

- Acid Workup : Post-reaction acidification (HCl, pH ≈ 3) precipitates the carboxylic acid.

Yield : 85–93% after purification via silica gel chromatography.

Enolate Alkylation Using N-Alkylhydrazinium Salts

This method, adapted from patent literature, employs enolates of 2,4-diketocarboxylic esters and N-alkylhydrazinium salts to achieve regiocontrol. For the target compound, the enolate of ethyl 3-(4-bromophenyl)-2,4-dioxopentanoate reacts with methylhydrazinium chloride. The hydrazinium salt directs alkylation to the N1 position, minimizing isomer formation.

Key Advantages :

- Regioselectivity : >90% preference for the N1-4-bromophenyl isomer.

- Scalability : Suitable for industrial production due to minimal chromatography.

Challenges :

Silver-Catalyzed Cyclization of 1,2-Diaza-1,3-dienes

A recent advance involves 1,2-diaza-1,3-dienes and α-ketoacids in the presence of silver oxide (Ag₂O) and ammonium persulfate. For this compound, 3-(4-bromophenyldiazenyl)but-2-enenitrile reacts with pyruvic acid (α-ketoacid) under solvothermal conditions (CH₃CN/H₂O, 90°C). The Ag₂O catalyst facilitates radical-based cyclization, forming the pyrazole core (Figure 2).

Performance Metrics :

Trichloromethyl Enone Route with Regiocontrol

Trichloromethyl enones serve as versatile precursors for pyrazole synthesis. Reacting 4-(4-bromophenyl)-3-(trichloromethyl)but-3-en-2-one with methylhydrazine in methanol induces cyclization and simultaneous methanolysis of the −CCl₃ group. The trichloromethyl moiety directs regioselectivity, favoring the 3-methyl-5-carboxylate isomer.

Conditions :

- Solvent : Methanol enables in situ ester hydrolysis to the carboxylic acid.

- Temperature : Room temperature suffices, avoiding side reactions.

Yield : 69–75% after column chromatography.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Hydrazine Cyclization | β-Ketoester, methylhydrazine | Reflux, HCl workup | 85–93% | Moderate |

| Enolate Alkylation | 2,4-Diketocarboxylic ester, hydrazinium salt | Anhydrous, rt to 50°C | 70–80% | High |

| Silver-Catalyzed Route | Diaza-1,3-diene, α-ketoacid | Ag₂O, 90°C, CH₃CN/H₂O | 84–86% | High |

| Trichloromethyl Enone | Trichloroenone, methylhydrazine | MeOH, rt | 69–75% | High |

Critical Observations :

- The hydrazine cyclization method offers the highest yields but requires intermediate purification.

- Enolate alkylation and silver-catalyzed routes provide superior regioselectivity, crucial for avoiding isomer separation.

- Trichloromethyl enones simplify regiocontrol but necessitate handling reactive intermediates.

Hydrolysis and Final Functionalization

Regardless of the cyclization method, the carboxylic acid is typically introduced via ester hydrolysis. For example, ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate is treated with NaOH in methanol (20°C, 2 h), followed by HCl acidification (pH = 3). Extraction with ethyl acetate and drying (Na₂SO₄) yield the pure acid.

Reaction Profile :

$$

\text{Ester} + \text{NaOH} \rightarrow \text{Na}^+ \text{Carboxylate} \xrightarrow{\text{HCl}} \text{Carboxylic Acid}

$$

Purity : ≥98% by NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is crucial in synthesizing various pharmaceuticals. Its derivatives have shown promise as anti-inflammatory and analgesic agents. For instance, research indicates that modifications of this compound can lead to effective pain management therapies.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives for their anti-inflammatory activity. The results demonstrated that certain derivatives exhibited significant inhibition of inflammatory mediators, suggesting potential for developing new therapeutic agents .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the formulation of herbicides and fungicides. Its ability to interact with specific biological targets makes it valuable for enhancing crop yields and protecting plants from pests and diseases.

Data Table: Herbicidal Activity

| Compound | Activity (EC50 µM) | Target Organism |

|---|---|---|

| This compound | 15.2 | Avena sativa (oat) |

| Derivative A | 10.5 | Zea mays (corn) |

| Derivative B | 8.3 | Glycine max (soybean) |

The above table highlights the herbicidal activity of the compound compared to its derivatives, indicating its potential effectiveness in agricultural applications .

Material Science

This compound is also utilized in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance to environmental factors, making it suitable for various industrial applications.

Case Study:

Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal stability, which are critical for applications in coatings and protective materials .

Biochemical Research

In biochemical research, this compound plays a role in studying enzyme inhibition and receptor binding. It aids researchers in understanding metabolic pathways and enzyme interactions, which are essential for developing targeted therapies.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase | Competitive | 12.4 |

| Lipoxygenase | Non-competitive | 18.7 |

The table above summarizes the enzyme inhibition studies conducted with this compound, demonstrating its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The bromophenyl group enhances π-π stacking interactions in receptor binding compared to aliphatic groups (e.g., tert-butyl), which may improve metabolic stability .

- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

- Synthetic Complexity : Introducing fused rings (e.g., benzodioxane in ) requires additional steps, reducing yield compared to simpler aryl-substituted analogs.

Key Observations :

- Ester Hydrolysis : A common step for carboxylic acid formation, but competing side reactions (e.g., decarboxylation) necessitate optimized conditions .

- Multi-Step Syntheses : Compounds with complex substituents (e.g., thiosemicarbazide in ) often require purification challenges, lowering overall efficiency.

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Key Observations :

Key Observations :

- Receptor Specificity : Bromine’s electronegativity and size may enhance CB1 binding compared to fluorine, though direct comparative studies are lacking .

- Antimicrobial vs. Neurological Focus : Dichlorophenyl derivatives prioritize antibacterial activity, whereas brominated/fluorinated analogs are leveraged for CNS applications .

Biological Activity

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound's chemical formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol. It appears as a white powder with a melting point between 214-220 °C and has notable structural features that contribute to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrN₂O₂ |

| Molecular Weight | 281.11 g/mol |

| Melting Point | 214-220 °C |

| Appearance | White powder |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with acylating agents, leading to the formation of the pyrazole ring structure. Various synthetic pathways have been explored to optimize yield and purity, which are critical for subsequent biological evaluations.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In a study, certain pyrazole derivatives demonstrated apoptosis-inducing activities and enhanced caspase-3 activity at concentrations as low as 1 µM .

Case Study : A specific derivative of this compound was evaluated for its ability to inhibit microtubule assembly in cancer cells, resulting in a notable inhibition percentage at 20 µM concentration .

Anti-inflammatory Properties

The pyrazole nucleus is known for its anti-inflammatory effects. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Inhibition : The anti-inflammatory effects are mediated through the inhibition of cytokine production and signaling pathways.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What are the established synthetic methodologies for 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclization reactions starting from substituted hydrazides or β-keto esters. For example, cyclization of substituted benzoic acid hydrazides with agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) forms the pyrazole core . Key intermediates, such as ethyl esters, are often used to improve solubility during synthesis, followed by hydrolysis to yield the carboxylic acid moiety . Structural analogs emphasize the importance of optimizing reaction time and temperature to avoid side products like oxadiazoles .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Structural confirmation involves:

- X-ray diffraction : Determines crystal packing and bond angles (e.g., pyrazole ring planarity and substituent orientation) .

- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H/N-Br vibrations .

- NMR : ¹H NMR resolves proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ ~7.5 ppm), while ¹³C NMR confirms carbonyl carbons (~165 ppm) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

Substituents on the pyrazole ring critically modulate receptor binding and pharmacokinetics. For example:

- 4-Bromophenyl : Enhances lipophilicity and π-π stacking with hydrophobic receptor pockets (e.g., cannabinoid CB1 receptors) .

- Methyl group at position 3 : Reduces steric hindrance, improving binding to enzymes like carbonic anhydrase . Comparative studies with trifluoromethyl or chloro analogs show that electron-withdrawing groups increase metabolic stability but may reduce solubility .

Q. What strategies address low yields in multi-step syntheses of this compound?

Challenges include poor regioselectivity during cyclization and hydrolysis side reactions. Methodological improvements involve:

- Catalyst optimization : Using Cu(II) or Mn(II) ions to stabilize intermediates in cyclization .

- Protecting groups : Ethyl esters protect the carboxylic acid during synthesis, reducing undesired interactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves polar byproducts .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay conditions : Variations in cell lines (e.g., human vs. guinea pig σ receptors) or incubation times .

- Structural analogs : Minor substitutions (e.g., 4-bromo vs. 4-chloro) alter receptor selectivity. Standardized protocols for IC₅₀ determination and controls (e.g., SR141716 for CB1 studies) are recommended .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like σ receptors or tubulin. Key parameters include:

- Ligand flexibility : Pyrazole ring torsional angles affect binding pocket compatibility .

- Solvent effects : Polar solvents like DMSO stabilize zwitterionic forms, altering in silico predictions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.